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Physical Properties and Solubility of 3-Octanol

The table below summarizes the fundamental physical properties and solubility characteristics of 3-octanol

for your research reference.

Property Value Conditions / Notes Source

Molecular Formula C₈H₁₈O - [1] [2]

Molecular Weight 130.23

g/mol

- [1] [2]

Boiling Point 174-176 °C Lit. [1]

Density 0.818 g/mL at 25 °C [1]

Melting Point -45 °C - [1]

Solubility in Water 0.3 mg/L 20 °C, estimated [3]

Solubility in Organic
Solvents

Miscible Most organic solvents (e.g., ethanol, ether,

DMSO)

[1] [2]
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Property Value Conditions / Notes Source

Log P (Octanol-Water) 2.338
(Calc.)

Crippen Method [4]

Vapor Pressure ~1 mm Hg 20 °C [1]

Experimental Determination of Partition Coefficients

While specific protocols for 3-octanol were not found, recent research highlights critical methodological

considerations for determining octanol-water partition coefficients (KOW), a key parameter for solubility

and distribution.

The Challenge of Ionizable Compounds: For weak acids or bases, which constitute about 95% of
Active Pharmaceutical Ingredients (APIs), experimentally reported KOW values can vary by several

orders of magnitude. This large scatter is primarily due to the conventional method of extrapolating
experimental data to a solute concentration of zero [5].

A Proposed Improved Protocol: A 2025 study suggests a more reliable evaluation method to
reduce this uncertainty [5].

Measure distribution coefficients experimentally across a range of pH values.
Extrapolate with respect to pH rather than solute concentration.

The authors report that this approach can narrow the difference between the highest and lowest
reported values for a substance from about 2.4 to 0.5 logarithmic units [5].

Computational Predictions & Uncertainty: Quantitative Structure-Property Relationship (QSPR)
models are widely used to predict properties like KOW. A 2025 review suggests that for reliable

screening, the 95% prediction interval for log KOW from some models should be expanded by a
factor of 2 to 4 to adequately capture experimental data, highlighting the importance of accounting for

model uncertainty [6].

Experimental and Computational Workflows

The following diagrams outline the general workflows for the experimental and computational methods

discussed above.
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Workflows for determining partition coefficients experimentally and computationally.

Key Applications and Context

Primary Uses: 3-Octanol serves as an important organic synthesis intermediate, a fragrance
ingredient with a mild citrus or herbal aroma, and a solvent in extraction processes [1] [2].

Distinguishing Isomers: It is crucial to differentiate 3-octanol from its isomer 1-octanol. 1-Octanol is
a primary alcohol with significantly lower water solubility (also about 0.3 mg/L) and a higher Log P of

3.0 [3]. The position of the hydroxyl group on the carbon chain defines its chemical properties as a
secondary alcohol [1].
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Octanol Isomers

1-Octanol
(Primary Alcohol)

Log P ≈ 3.0

3-Octanol
(Secondary Alcohol)

Log P ≈ 2.34

Key Property Differences:
• Reactivity

• Metabolization
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Relationship between octanol isomers and their key property differences.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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